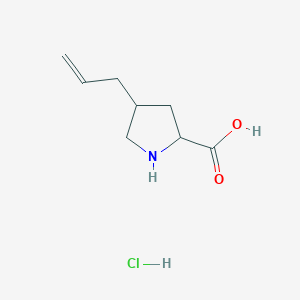
(2S,4R)-4-(Prop-2-EN-1-YL)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an allyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of the compound from commercially available starting materials. The reaction conditions often include the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A similar compound with a hydroxyl group instead of an allyl group.
(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride: A derivative with a methyl group instead of an allyl group.
Uniqueness
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its allyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUYUBQOIDWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
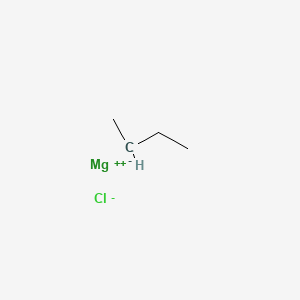
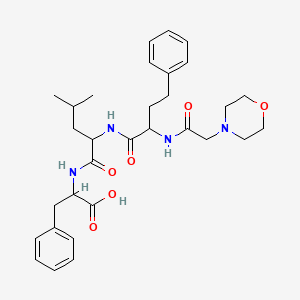
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)
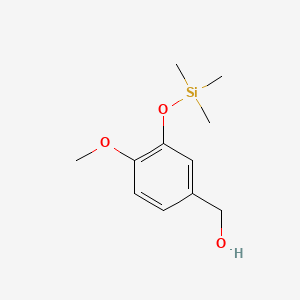
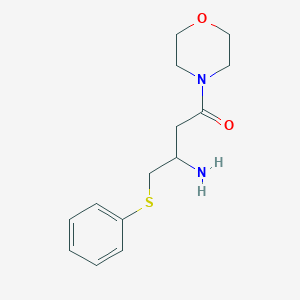
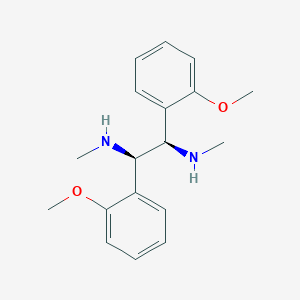
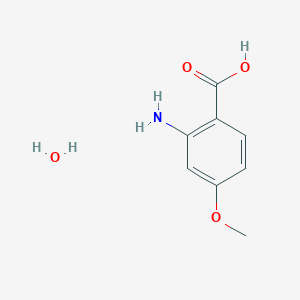
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
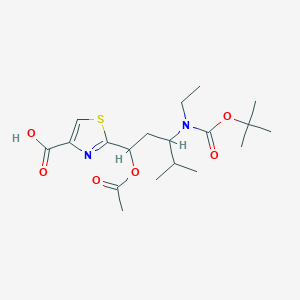
![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
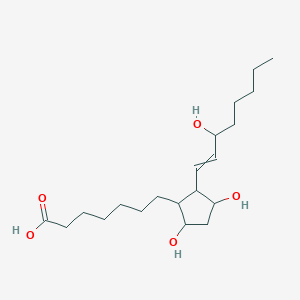
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
